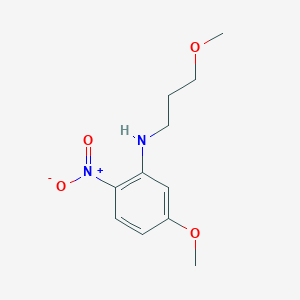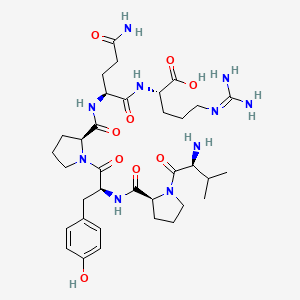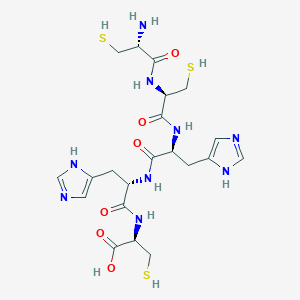
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is an organic compound with the molecular formula C12H16N2O5 It is a derivative of aniline, featuring methoxy and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline typically involves the nitration of 5-methoxyaniline followed by alkylation with 3-methoxypropyl halide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the methoxy group. The subsequent alkylation step involves the reaction of the nitrated intermediate with 3-methoxypropyl halide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 5-methoxy-N-(3-methoxypropyl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide: A structurally similar compound with different functional groups.
Uniqueness
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H16N2O4 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-3-6-12-10-8-9(17-2)4-5-11(10)13(14)15/h4-5,8,12H,3,6-7H2,1-2H3 |
InChIキー |
VTKHECQPSWGDCA-UHFFFAOYSA-N |
正規SMILES |
COCCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)

